2-(1H-pyrazol-3-yl)isonicotinic acid
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Overview
Description
2-(1H-Pyrazol-3-Yl)pyridine-4-Carboxylic Acid is a heterocyclic compound that combines a pyrazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-3-Yl)pyridine-4-Carboxylic Acid typically involves the formation of the pyrazole ring followed by its fusion with the pyridine ring. One common method involves the reaction of 3-aminopyrazole with pyridine-4-carboxylic acid under acidic conditions . Another approach includes the use of cyclization reactions where preformed pyrazole and pyridine derivatives are combined under specific conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, Rhodium(III)-catalyzed C-H functionalization has been reported as an effective method for synthesizing derivatives of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Pyrazol-3-Yl)pyridine-4-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(1H-Pyrazol-3-Yl)pyridine-4-Carboxylic Acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-3-Yl)pyridine-4-Carboxylic Acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site . The pathways involved often include inhibition of key metabolic enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Quinolinyl-pyrazoles: Another class of compounds with a fused pyrazole and pyridine ring, but with different substitution patterns.
Uniqueness: 2-(1H-Pyrazol-3-Yl)pyridine-4-Carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
956723-02-7 |
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Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-(1H-pyrazol-5-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)6-1-3-10-8(5-6)7-2-4-11-12-7/h1-5H,(H,11,12)(H,13,14) |
InChI Key |
NTNYOLXCVCDWFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C2=CC=NN2 |
Origin of Product |
United States |
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